

Introduction: The Significance of a Chiral Propargylamine Building Block

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Compound of Interest

Compound Name: *(R)-tert-Butyl but-3-yn-2-ylcarbamate*

Cat. No.: B590489

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In the landscape of modern drug discovery and medicinal chemistry, the precise assembly of complex molecular architectures is paramount. Chiral amines, in particular, are foundational components in a significant percentage of all pharmaceutical agents, where stereochemistry dictates biological activity.[1][2] Among these, propargylamine derivatives have emerged as a privileged structural motif, present in drugs targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3] **(R)-tert-Butyl but-3-yn-2-ylcarbamate** (CAS No: 118080-82-3) represents a critical chiral building block that merges the synthetic versatility of a terminal alkyne with the stereochemical definition of an (R)-configured amine, temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[4][5][6]

This guide provides an in-depth analysis of this molecule for researchers, scientists, and drug development professionals. We will explore its specific stereochemical and structural features, detail a validated synthetic protocol, present key characterization data, and discuss its strategic application in the synthesis of high-value bioactive compounds.

Part 1: Molecular Structure and Stereochemistry

The functionality of **(R)-tert-Butyl but-3-yn-2-ylcarbamate** is derived from the unique interplay of its three core components: the chiral center, the terminal alkyne, and the carbamate protecting group.

The Chiral Center: Defining the (R)-Configuration

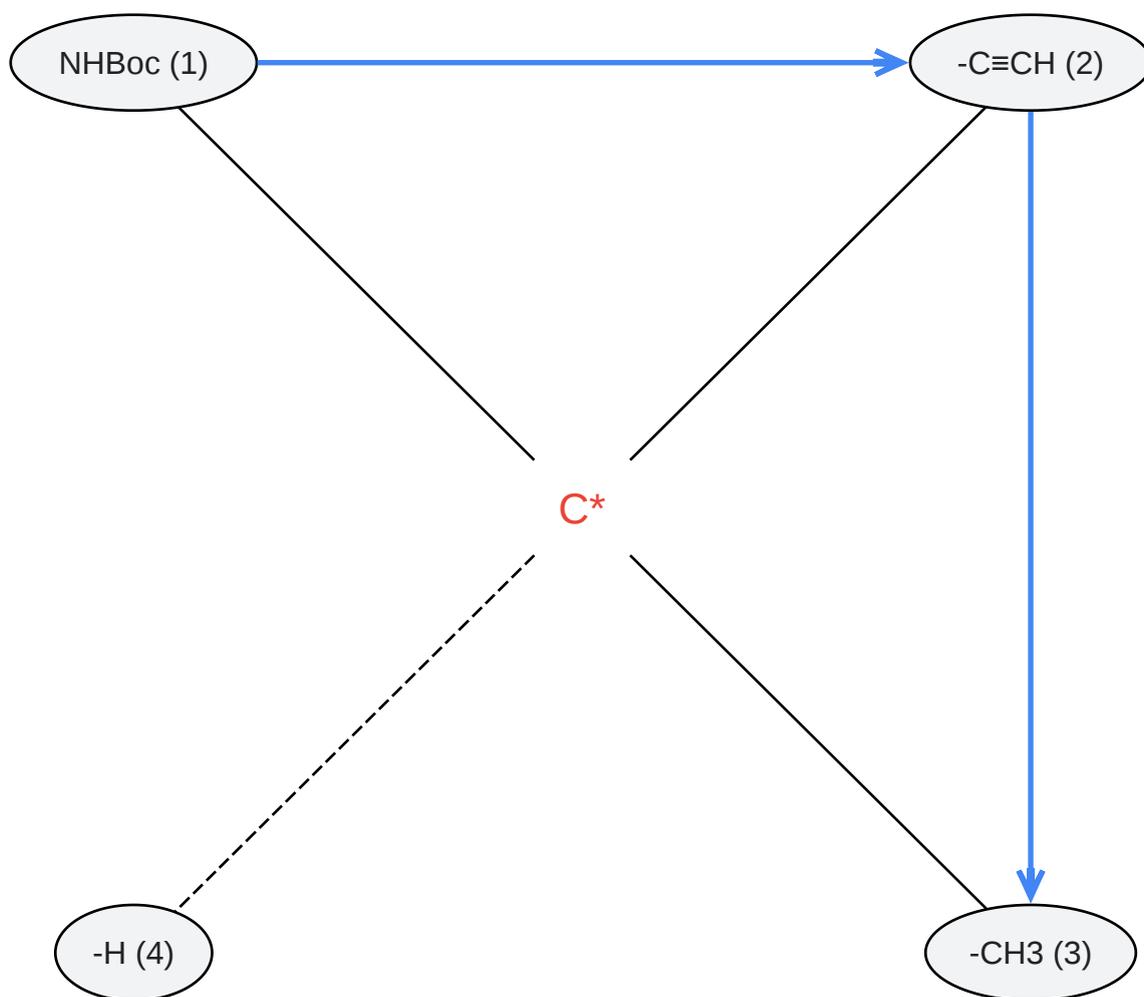
The molecule's biological relevance is rooted in its chirality. The stereocenter at the C2 position is assigned the (R)-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.^[7]

The substituents are prioritized as follows:

- -NHBoc (Amine group): Highest priority due to the nitrogen atom's higher atomic number.
- -C≡CH (Ethynyl group): The triple-bonded carbon is treated as being bonded to three carbons, giving it higher priority than the methyl group.
- -CH₃ (Methyl group): The carbon atom gives it priority over the hydrogen atom.
- -H (Hydrogen): Lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction, confirming the (R) assignment.

Diagram 1: Cahn-Ingold-Prelog Priority Assignment for **(R)-tert-Butyl but-3-yn-2-ylcarbamate**



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Caption: CIP priority assignment at the C2 stereocenter, illustrating the (R)-configuration.

The Alkyne and Carbamate Moieties

The terminal alkyne provides a rich handle for further synthetic transformations, including Sonogashira couplings, 'click' chemistry, and reduction to alkenes or alkanes with controlled stereochemistry.[8][9] Its linear geometry is a defining structural feature.

The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the amine. [10] Carbamates are widely used in medicinal chemistry as they are chemically robust, can act as peptide bond surrogates, and improve cell permeability.[11][12][13] The Boc group, specifically, is ideal due to its stability in a wide range of nucleophilic and basic conditions while

being readily cleavable under mild acidic conditions (e.g., trifluoroacetic acid), which preserves the integrity of other sensitive functional groups.[14][15]

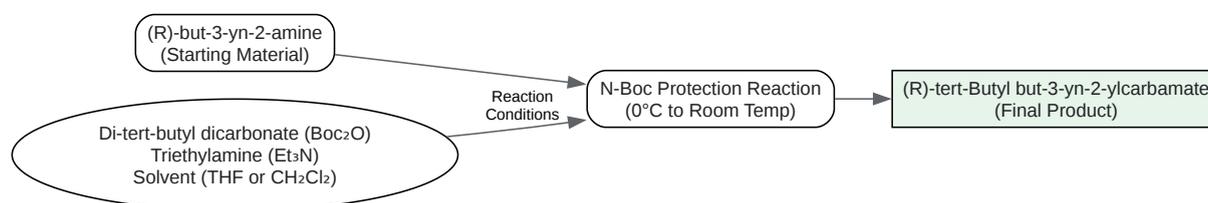
Part 2: Synthesis and Characterization

The preparation of **(R)-tert-Butyl but-3-yn-2-ylcarbamate** is a cornerstone procedure for accessing this building block. The most direct method involves the N-protection of the corresponding chiral amine.

Recommended Synthetic Protocol: N-Boc Protection

This protocol details the chemoselective N-tert-butoxycarbonylation of (R)-but-3-yn-2-amine. The choice of di-tert-butyl dicarbonate (Boc_2O) is based on its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO_2).[15]

Diagram 2: Synthetic Workflow for **(R)-tert-Butyl but-3-yn-2-ylcarbamate**



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Caption: A streamlined workflow for the synthesis via N-Boc protection.

Experimental Protocol:

- **Vessel Preparation:** To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-but-3-yn-2-amine (1.0 eq).
- **Solvent Addition:** Dissolve the amine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH_2Cl_2) (approx. 0.2 M concentration).

- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent side-product formation.
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.2 eq), to the solution. The base scavenges the acid formed during the reaction.
- **Reagent Addition:** Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15-20 minutes.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:** Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield the pure **(R)-tert-Butyl but-3-yn-2-ylcarbamate**.

Spectroscopic Characterization

Validation of the product's identity and purity is achieved through standard spectroscopic methods. The data presented below are typical for this compound.

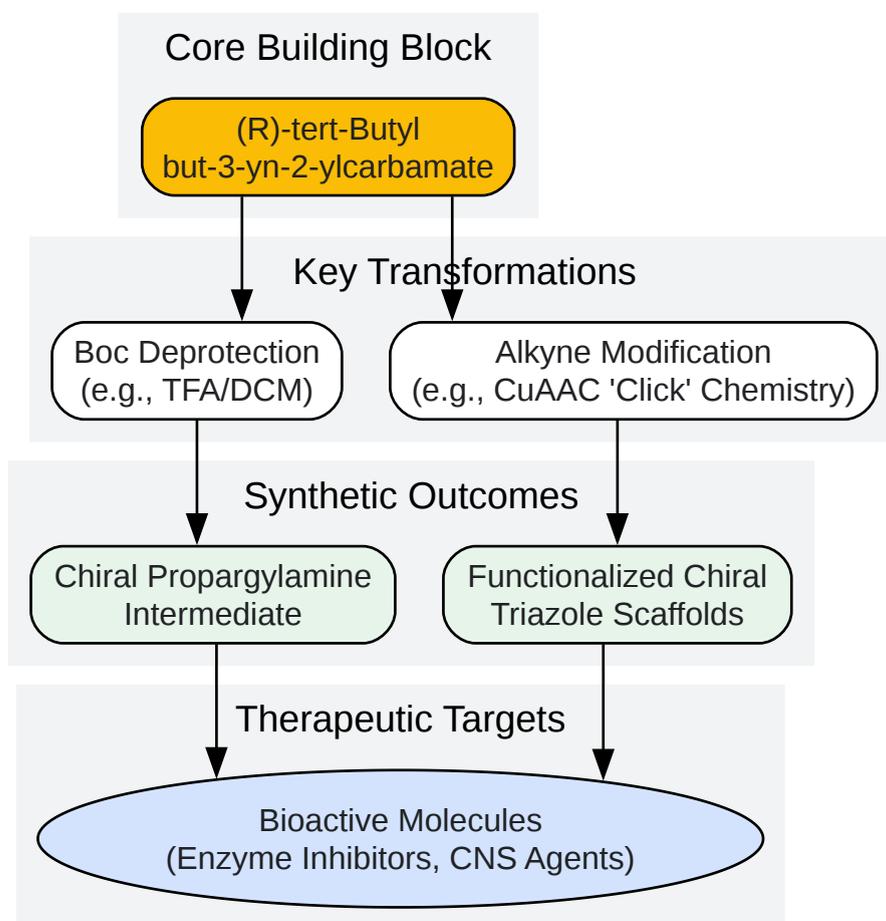
Parameter	Description
Molecular Formula	C ₉ H ₁₅ NO ₂ [4]
Molecular Weight	169.22 g/mol [4]
Appearance	White to off-white solid or colorless oil
¹ H NMR (CDCl ₃ , 400 MHz)	δ 1.45 (s, 9H, C(CH ₃) ₃), δ 1.40 (d, 3H, CH-CH ₃), δ 2.20 (d, 1H, C≡CH), δ 4.50 (m, 1H, N-CH), δ 4.90 (br s, 1H, NH)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 20.5 (CH ₃), δ 28.3 (C(CH ₃) ₃), δ 42.0 (N-CH), δ 71.0 (C≡CH), δ 80.0 (O-C(CH ₃) ₃), δ 83.0 (C≡CH), δ 155.0 (C=O)
IR (KBr, cm ⁻¹)	~3300 (N-H stretch), ~3290 (alkynyl C-H stretch), ~2120 (C≡C stretch), ~1690 (C=O stretch, carbamate)

Self-Validation Insight: The most definitive signal in the ¹H NMR spectrum is the large singlet at ~1.45 ppm, integrating to 9 protons, which confirms the successful installation of the Boc group.[16] The presence of the alkynyl C-H and C≡C stretches in the IR spectrum validates the integrity of the propargyl moiety.

Part 3: Applications in Drug Development

(R)-tert-Butyl but-3-yn-2-ylcarbamate is not an end product but a strategic intermediate. Its value lies in its ability to introduce a stereochemically defined propargylamine pharmacophore into a lead compound. The process involves two key stages: coupling and deprotection.

Diagram 3: Conceptual Utility in Medicinal Chemistry



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Caption: Strategic role of the title compound as a versatile intermediate in drug synthesis.

As a Source of Chiral Propargylamines

The primary application is the generation of the free (R)-but-3-yn-2-amine in a synthetic sequence after other transformations have been performed. Chiral propargylamines are key components of irreversible enzyme inhibitors and are used in the development of drugs for central nervous system (CNS) disorders.[3][17] The ability to introduce this specific enantiomer can be critical for achieving selective target engagement and avoiding off-target effects, a key principle in modern drug design known as chiral switching.[18]

Utility in 'Click' Chemistry and Further Functionalization

The terminal alkyne is a perfect substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or 'click' chemistry. This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. Triazoles are highly stable and can act as bioisosteres for amide bonds, making them valuable linkers in drug molecules. By using this building block, a researcher can link the chiral propargylamine moiety to another molecule via a triazole bridge, creating complex structures with high efficiency.

Conclusion

(R)-tert-Butyl but-3-yn-2-ylcarbamate is a high-value, versatile chiral building block. Its structure combines a stereodefined center with two synthetically tractable functional groups—a protected amine and a terminal alkyne. The well-established protocols for its synthesis and deprotection, coupled with the proven importance of the chiral propargylamine motif in medicinal chemistry, solidify its role as an essential tool for researchers in drug discovery. Understanding its structure, stereochemistry, and reactivity allows scientists to strategically incorporate this key pharmacophore, accelerating the development of novel, stereochemically pure therapeutic agents.

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